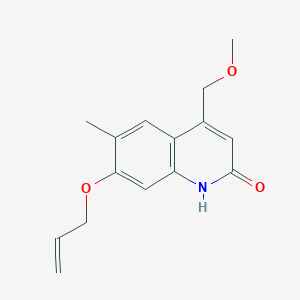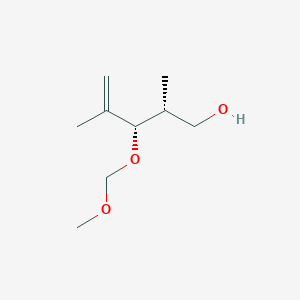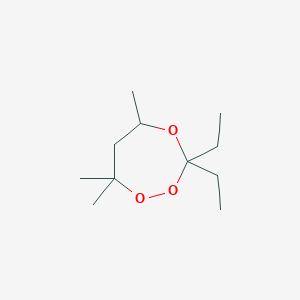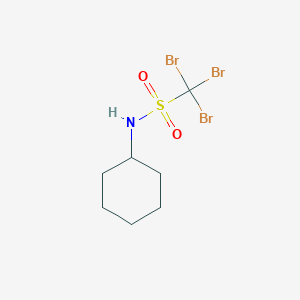
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide is a chemical compound with the molecular formula C₇H₁₂Br₃NO₂S and a molecular weight of 413.95 g/mol It is characterized by the presence of three bromine atoms, a cyclohexyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tribromo-N-cyclohexylmethanesulfonamide typically involves the bromination of N-cyclohexylmethanesulfonamide. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of bromine atoms . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants. The reaction parameters are carefully monitored to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used to replace bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated sulfonamides.
Scientific Research Applications
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-Tribromo-N-cyclohexylmethanesulfonamide involves its interaction with molecular targets through its bromine atoms and sulfonamide group. The bromine atoms can participate in electrophilic reactions, while the sulfonamide group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: This compound contains fluorine atoms instead of bromine and has different chemical properties and reactivity.
1,1,1-Tribromoheptane: Another brominated compound with a different carbon backbone and applications.
Uniqueness
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide is unique due to its specific combination of bromine atoms, cyclohexyl group, and sulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
399566-22-4 |
|---|---|
Molecular Formula |
C7H12Br3NO2S |
Molecular Weight |
413.96 g/mol |
IUPAC Name |
1,1,1-tribromo-N-cyclohexylmethanesulfonamide |
InChI |
InChI=1S/C7H12Br3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h6,11H,1-5H2 |
InChI Key |
YSLSDZLLHDDSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


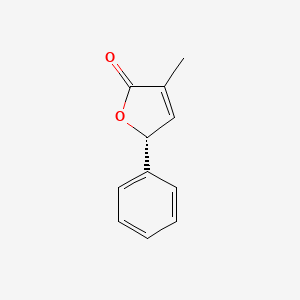
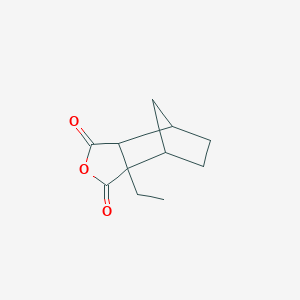
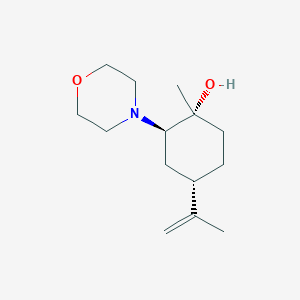
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
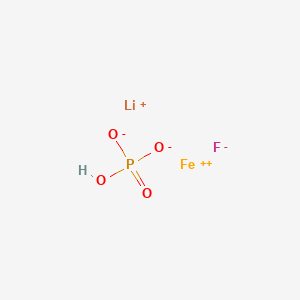
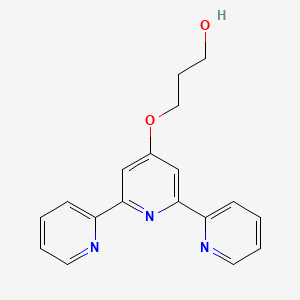
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
